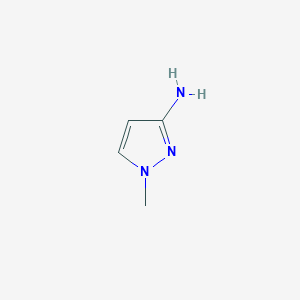

1-Methyl-3-aminopyrazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-7-3-2-4(5)6-7/h2-3H,1H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOGQNVSKBCVIPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172522 | |

| Record name | 1-Methyl-3-aminopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1904-31-0 | |

| Record name | 1-Methyl-3-aminopyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001904310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-3-aminopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-1-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Methyl 1h Pyrazol 3 Amine and Its Functionalized Derivatives

Established Synthetic Routes to the 1H-Pyrazol-3-amine Scaffold

The synthesis of the 1H-pyrazol-3-amine core structure can be achieved through various established methods, primarily involving cyclization reactions and one-pot strategies.

Cyclization Reactions of Precursors Leading to 1-Methyl-1H-pyrazol-3-amine

A common and effective method for synthesizing the pyrazole (B372694) ring is through the cyclization of appropriate precursors. One straightforward approach involves the reduction of a nitro-substituted pyrazole. For instance, 1-methyl-1H-pyrazol-3-amine can be synthesized from the reduction of 1-methyl-3-nitro-1H-pyrazole using reagents like tin(II) chloride (SnCl₂) and hydrochloric acid (HCl), which has been reported to yield the product at 51% under optimized conditions. Another pathway involves the methylation of pyrazol-3-amine derivatives. The use of dimethyl sulfate (B86663) (DMS) in an alkaline medium can selectively methylate the N1 position of the pyrazole ring to form 1-methyl-1H-pyrazol-3-amine. This regioselectivity is often confirmed using ¹H-NMR spectroscopy.

A different cyclization strategy starts with the reaction of tert-butylhydrazine (B1221602) hydrochloride with 3-aminocrotononitrile. orgsyn.org This reaction, when heated, leads to the formation of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, demonstrating the versatility of hydrazine (B178648) derivatives in constructing the pyrazole ring. orgsyn.org

Furthermore, the synthesis of substituted pyrazoles can be achieved through the reaction of hydrazine hydrate (B1144303) with various chalcones or by reacting aminopyrazoles with reagents like benzenesulfonyl chloride and arenediazonium salts. researchgate.net

One-Pot Synthetic Strategies for Pyrazole Amine Derivatives

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. Several one-pot methods have been developed for the synthesis of pyrazole amine derivatives. A notable example is a three-component reaction involving hydrazine hydrate, arylidene malononitrile, and isothiocyanates, catalyzed by HAp/ZnCl2 nano-flakes. biointerfaceresearch.com This method produces 1H-pyrazole-1-carbothioamide derivatives in high yields (up to 95%) and short reaction times. biointerfaceresearch.com

Another versatile one-pot approach involves the reaction of phenyl hydrazines, nitroolefins, and benzaldehydes, catalyzed by an immobilized lipase (B570770). acs.orgnih.gov This regioselective enzyme-catalyzed system yields 1,3,5-trisubstituted pyrazole derivatives with yields ranging from 49% to 90%. acs.orgnih.gov The use of a biocatalyst in this synthesis highlights a move towards more environmentally friendly ("green") chemistry. acs.org

Additionally, a one-pot, five-component reaction has been reported for the synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones. This reaction utilizes hydrazine hydrate, ethyl acetoacetate, 1,3-dimethyl barbituric acid, an aryl aldehyde, and ammonium (B1175870) acetate (B1210297), with nano ZnO and L-proline as catalysts in water. researchgate.net

| Precursors | Reagents/Catalyst | Product | Yield | Reference |

| 1-Methyl-3-nitro-1H-pyrazole | SnCl₂, HCl | 1-Methyl-1H-pyrazol-3-amine | 51% | |

| Pyrazol-3-amine | Dimethyl sulfate (DMS) | 1-Methyl-1H-pyrazol-3-amine | - | |

| tert-Butylhydrazine hydrochloride, 3-Aminocrotononitrile | 2 M NaOH | 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine | - | orgsyn.org |

| Hydrazine hydrate, Arylidene malononitrile, Isothiocyanates | HAp/ZnCl2 | 1H-Pyrazole-1-carbothioamide derivatives | up to 95% | biointerfaceresearch.com |

| Phenyl hydrazines, Nitroolefins, Benzaldehydes | Immobilized Thermomyces lanuginosus lipase (TLL) | 1,3,5-Trisubstituted pyrazoles | 49-90% | acs.orgnih.gov |

Optimization of Reaction Conditions and Catalyst Systems in 1-Methyl-1H-pyrazol-3-amine Synthesis

Optimizing reaction conditions and catalyst systems is crucial for maximizing yield and purity in the synthesis of 1-methyl-1H-pyrazol-3-amine and its derivatives. For enzyme-catalyzed reactions, parameters such as temperature, solvent, and reaction time are critical. For instance, in the one-pot synthesis of 1,3,5-trisubstituted pyrazoles using immobilized lipase, the optimal temperature was found to be 45°C in ethanol, achieving the highest yield in 8 hours. acs.org

In other catalytic systems, the choice of catalyst and solvent plays a significant role. For the synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones, various catalysts were examined, with nano ZnO and L-proline in refluxing water proving to be effective. researchgate.net The use of water as a solvent is particularly advantageous from an environmental and cost perspective. researchgate.net

Microwave irradiation has also been employed to accelerate reactions. For example, the Buchwald-Hartwig coupling of 4-halo-1H-1-tritylpyrazoles with piperidine (B6355638) was expedited using microwave heating, with temperatures exceeding 80°C. researchgate.net

Modern Derivatization Techniques for Substituted Pyrazole-3-amines

Functionalization of the pyrazole-3-amine core allows for the creation of a diverse library of compounds with potentially enhanced biological activities. Modern organic synthesis provides powerful tools for such derivatizations.

Reductive Amination for N-Substitution of 1-Methyl-1H-pyrazol-3-amine

Reductive amination is a highly effective method for forming carbon-nitrogen bonds and introducing substituents onto the amino group of 1-methyl-1H-pyrazol-3-amine. masterorganicchemistry.com This two-step process typically involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine, which is then reduced to the corresponding substituted amine. masterorganicchemistry.comyoutube.com

A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly useful due to their ability to selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.com This method avoids the common problem of over-alkylation that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com The versatility of reductive amination allows for the introduction of a wide range of alkyl groups by simply varying the aldehyde or ketone used in the reaction. masterorganicchemistry.com

| Amine | Carbonyl Compound | Reducing Agent | Product | Reference |

| Primary/Secondary Amine | Aldehyde/Ketone | NaBH₃CN, NaBH(OAc)₃ | Substituted Amine | masterorganicchemistry.com |

| Amines | Aldehydes/Ketones | Decaborane (B₁₀H₁₄) in Methanol | Amines | organic-chemistry.org |

| Amines | Aldehydes/Ketones | InCl₃/Et₃SiH/MeOH | Amines | organic-chemistry.org |

Buchwald–Hartwig Amination and Related Cross-Coupling Approaches for Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, particularly for the arylation of amines. wikipedia.orglibretexts.org This reaction allows for the coupling of an amine with an aryl halide or triflate, providing a powerful tool for synthesizing aryl-substituted pyrazole-3-amines. wikipedia.orgorganic-chemistry.org

The development of various generations of catalyst systems, often employing sterically hindered phosphine (B1218219) ligands, has greatly expanded the scope and efficiency of the Buchwald-Hartwig amination. wikipedia.org These advanced catalysts allow the reaction to proceed under milder conditions and with a broader range of substrates, including heterocyclic amines. wikipedia.orgnih.gov

For the arylation of pyrazole derivatives, the choice of palladium precatalyst, phosphine ligand, solvent, and base is critical for achieving high conversion rates. nih.gov For instance, in the coupling of bromobenzene (B47551) with various secondary amines, toluene (B28343) was found to be an effective solvent, and strong organic bases or cesium carbonate worked well. nih.gov The specific ligand, such as TrixiePhos or XPhos, is often tailored to the specific amine substrate. nih.gov

| Amine | Aryl Halide/Triflate | Catalyst System | Product | Reference |

| Primary/Secondary Amine | Aryl Halide/Triflate | Palladium precatalyst, Phosphine ligand, Base | Aryl Amine | wikipedia.orgorganic-chemistry.org |

| Heterocyclic Amines | Aryl Bromides | [Pd(allyl)Cl]₂/Ligand, Base, Toluene | Arylated Heterocycles | nih.gov |

| 4-Iodo-1H-1-tritylpyrazole | Piperidine | Pd(dba)₂/Ligand, Base | 4-Piperidinyl-1H-1-tritylpyrazole | researchgate.net |

Highly Regioselective Nucleophilic Aromatic Substitution (SNAr) on Pyrazole Ring Systems

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of pyrazole rings, which are often electron-deficient. The regioselectivity of this reaction is highly dependent on the electronic nature of the substituents already present on the ring.

In unsymmetrical pyrazine (B50134) systems, for instance, the position of nucleophilic attack is dictated by the electronic properties of the substituent at the 2-position. researchgate.net An electron-withdrawing group at this position directs the incoming nucleophile to the 5-position, while an electron-donating group directs it to the 3-position. researchgate.net This regioselectivity can be rationalized by examining the stability of the intermediate Meisenheimer complex. libretexts.orgpressbooks.pub Electron-withdrawing groups at the ortho or para positions to the leaving group stabilize the negative charge of the intermediate through resonance, thus accelerating the reaction. pressbooks.pubmasterorganicchemistry.com Conversely, meta-directing groups offer no such stabilization. libretexts.org

Computational models, such as those utilizing the Fukui index and molecular electrostatic potential (ESP), have been developed to predict the regioselectivity of SNAr reactions with high accuracy. researchgate.netchemrxiv.org These models consider factors like the LUMO energy of the electrophile and the ESP at the carbon undergoing substitution and its ortho and para positions. chemrxiv.org

A notable strategy to control regioselectivity involves the use of a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group. This group can be transposed from one nitrogen to the other in a "SEM switch," effectively transforming an unreactive C-3 position into a more reactive C-5 position, enabling sequential and regioselective C-H arylation. nih.gov This method provides a route to fully substituted pyrazoles with precise control over substituent placement. nih.gov

Functionalization of the Amino Group in 1-Methyl-1H-pyrazol-3-amine Derivatives

The amino group of 1-methyl-1H-pyrazol-3-amine and its derivatives serves as a versatile handle for further molecular elaboration. A variety of functionalization strategies have been developed to introduce diverse substituents at this position, leading to a wide array of novel compounds.

Acylation of the amino group is a common transformation, readily achieved using reagents like acetic anhydride (B1165640) or benzoyl chloride. scirp.org This reaction provides access to N-acyl pyrazole derivatives, a class of compounds with significant biological and luminescent properties. scirp.orgrsc.org

Furthermore, the amino group can participate in condensation reactions with various carbonyl compounds. For example, reaction with β-diketones can lead to the formation of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. chim.it Similarly, multicomponent reactions involving aldehydes and other reagents can be employed to construct complex molecular architectures. chim.it

The amino group can also be transformed through diazotization reactions, followed by subsequent transformations like the Sandmeyer reaction to introduce halogens or other functionalities. nih.govacs.org This approach opens up avenues for further cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties. nih.govacs.org

Expedited Routes to Fully Substituted Amino-Pyrazole Building Blocks

The development of efficient and streamlined methods for the synthesis of fully substituted amino-pyrazole building blocks is of great interest for drug discovery and materials science. nih.govacs.orgnih.gov Researchers have focused on multicomponent reactions and sequential functionalization strategies to rapidly build molecular complexity. nih.govacs.orgnih.gov

One effective two-step approach starts from heterocyclic acetonitriles. nih.govacs.org These are first converted to 2-hetaryl-2-(1-R-pyrrolidin-2-ylidene)acetonitriles, which then undergo reaction with hydrazine or its derivatives to yield 3-(ω-aminoalkyl)-4-hetaryl-5-aminopyrazoles. nih.govacs.org This method allows for the regioselective introduction of substituents and provides access to densely functionalized pyrazoles. nih.govacs.org

The resulting polyamino pyrazole derivatives can be further functionalized with high regioselectivity. nih.govacs.org For example, selective alkylation of the different amino groups can be achieved, and the 5-amino group can be transformed via diazotization and subsequent cross-coupling reactions. nih.govacs.org This strategy has been successfully applied to synthesize tetracyclic compounds and arylated pyrazoles. nih.govacs.org

Another powerful technique for creating substituted pyrazoles is the sequential regioselective C-H arylation. nih.gov By employing a palladium-pivalate catalytic system and a "SEM switch" strategy, different aryl groups can be introduced at specific positions on the pyrazole ring. nih.gov This, combined with regioselective N-alkylation, provides a flexible route to fully substituted pyrazoles with complete control over the substitution pattern. nih.gov

Green Chemistry Principles and Sustainable Approaches in 1-Methyl-1H-pyrazol-3-amine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrazole derivatives to minimize environmental impact and improve efficiency. Key strategies include the use of greener solvents, catalyst-free conditions, and energy-efficient reaction methods like microwave and ultrasound irradiation. nih.gov

Multicomponent reactions are inherently green as they often occur in a single pot, reducing solvent usage and purification steps. nih.gov The synthesis of pyrano[2,3-c]pyrazoles, for example, has been achieved through four-component reactions in water or water-ethanol mixtures, sometimes facilitated by ultrasound or microwave irradiation. nih.gov

Solvent-free reactions represent a significant advancement in green pyrazole synthesis. researchgate.nettandfonline.com One approach involves the microwave-assisted reaction of neat reagents, such as the cycloaddition of tosylhydrazones generated in situ from α,β-unsaturated carbonyl compounds. researchgate.netnih.gov This method offers short reaction times, high yields, and simplified work-up procedures. researchgate.netnih.gov Another solvent-free method utilizes tetrabutylammonium (B224687) bromide as a recyclable ionic salt catalyst for the synthesis of pyrazole derivatives at room temperature. tandfonline.com

The use of heterogeneous catalysts derived from renewable resources, such as wheat straw, is another promising green approach. nih.gov These catalysts can be easily recovered and reused, further enhancing the sustainability of the process. nih.gov Researchers are also exploring the use of ball mills for the synthesis of N-acyl pyrazoles, which can lead to optimal yields and reproducibility in a solvent-free environment. rsc.org

Below is a table summarizing various green synthetic approaches for pyrazole derivatives:

| Green Approach | Reaction Type | Catalyst/Conditions | Key Advantages |

| Multicomponent Reaction | Four-component condensation | l-tyrosine, H₂O–ethanol, microwave irradiation | High efficiency, eco-friendly solvent |

| Multicomponent Reaction | Four-component reaction | ZnS NPs, ultrasonic irradiation | Catalyst-free, excellent yields |

| Multicomponent Reaction | Four-component reaction | CuFe₂O₄, water, 60 °C | Remarkable yields in water |

| Solvent-free Cycloaddition | From tosylhydrazones | Microwave activation | Short reaction times, high yields, easy work-up |

| Solvent-free Synthesis | From N'-benzoylbenzohydrazide | Tetrabutylammonium bromide | Room temperature, recyclable catalyst, good yields |

| Mechanochemistry | From carbohydrazide (B1668358) derivatives and 1,3-diketones | Ball mill | Optimal yield, reproducibility, solvent-free |

Mechanistic Investigations of 1 Methyl 1h Pyrazol 3 Amine Chemical Reactivity

Oxidative Transformations of 1-Methyl-1H-pyrazol-3-amine and its Derivatives

The pyrazole (B372694) ring is generally resistant to oxidation, but the side chains and the ring itself can be transformed under specific oxidative conditions. chemicalbook.compharmaguideline.com For 1-methyl-1H-pyrazol-3-amine, oxidative reactions can target the amino group or the pyrazole nucleus, leading to a variety of products.

A significant oxidative transformation is the electrochemical oxidation of the amino group. For instance, 1-methyl-1H-pyrazol-3-amine can undergo electrooxidation to form azo compounds with high efficiency and selectivity. This process typically involves the initial oxidation of the amine to generate a radical cation, which then couples to form the N=N bond of the azo dimer.

Furthermore, the oxidation of aminopyrazoles can lead to more complex heterocyclic systems. The oxidation of 1-aminopyrazoles with reagents like lead tetraacetate is a known method for synthesizing 1,2,3-triazines, indicating that the pyrazole ring can undergo oxidative ring transformation. acs.org While the substrate is 1-aminopyrazole rather than a C-aminopyrazole, it demonstrates the potential for oxidative rearrangement in this class of compounds. Other oxidative reactions can lead to the formation of pyrazole oxides when using oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide on related pyrazole derivatives.

Table 1: Oxidative Transformations of Aminopyrazole Derivatives

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 1-Methyl-1H-pyrazol-3-amine | Electrochemical Oxidation | Azo Compound | |

| 1-Aminopyrazoles | Lead Tetraacetate (LTA) | 1,2,3-Triazines | acs.org |

| 1-(4-Fluorophenyl)-4-methyl-1H-pyrazol-3-amine | Potassium Permanganate or Hydrogen Peroxide | Pyrazole Oxides |

Reduction Reactions of 1-Methyl-1H-pyrazol-3-amine and Derived Compounds

The pyrazole nucleus is notably stable under a wide range of catalytic and chemical reductive conditions. pharmaguideline.com This inherent resistance is a hallmark of its aromatic character. However, substituents on the pyrazole ring can be readily reduced without affecting the core heterocycle.

This is particularly evident in the reduction of nitropyrazole derivatives. For example, the electrochemical reduction of 1-ethyl-3-cyano-4-nitropyrazole in the presence of titanium-based mediators selectively reduces the nitro group to an amino group, yielding the corresponding 4-aminopyrazole. acs.org This transformation is highly dependent on reaction conditions; at lower temperatures (below 10 °C), the aminopyrazole is the major product, while at higher temperatures, a chlorinated analog can be formed. acs.org Standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride can also be used to reduce substituents on similar pyrazole structures.

Table 2: Reduction Reactions of Substituted Pyrazoles

| Starting Material | Reagent(s) / Conditions | Transformation | Product | Reference |

|---|---|---|---|---|

| 1-Ethyl-3-cyano-4-nitropyrazole | Electrochemical Reduction with TiCl₃ mediator (<10 °C) | Nitro group reduction | 4-Amino-1-ethyl-3-cyanopyrazole | acs.org |

| 1-(4-Fluorophenyl)-4-methyl-1H-pyrazol-3-amine derivatives | Sodium Borohydride or Lithium Aluminum Hydride | Reduction of substituents | Reduced pyrazole derivatives |

Nucleophilic Substitution Reactions Involving the Pyrazole Ring and Substituents

Due to the electron-rich nature of the pyrazole ring, it is generally resistant to nucleophilic aromatic substitution. chemicalbook.com However, the electron density is not uniform. The C3 and C5 positions are comparatively electron-deficient, making them potential sites for nucleophilic attack under forcing conditions, such as in the presence of a very strong base, which can lead to deprotonation at C3 and subsequent ring-opening. chemicalbook.compharmaguideline.com

While direct nucleophilic substitution on the pyrazole ring of 1-methyl-1H-pyrazol-3-amine is uncommon, substituents attached to the ring can readily undergo such reactions. For instance, in analogues where a leaving group is present on a substituent, such as a fluorine atom on a phenyl ring attached to the pyrazole, nucleophilic substitution by amines or thiols can occur. This highlights that the reactivity often lies with the functional groups appended to the stable pyrazole core.

Table 3: Nucleophilic Substitution Reactions on Pyrazole Systems

| Substrate Type | Position of Attack | Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|---|

| Pyrazole Ring | C3 | Strong Base | Deprotonation / Ring-Opening | Ring-opened product | chemicalbook.compharmaguideline.com |

| 1-(4-Fluorophenyl)pyrazole derivative | Fluorine on phenyl group | Amines, Thiols | Nucleophilic Aromatic Substitution | Substituted phenyl-pyrazole |

Electrophilic Aromatic Substitution on the Pyrazole Nucleus of 1-Methyl-1H-pyrazol-3-amine

The pyrazole ring is highly activated towards electrophilic aromatic substitution, with the C4 position being the primary site of reaction due to its maximal electron density. chemicalbook.com In 1-methyl-1H-pyrazol-3-amine, the C4 position is further activated by the strong electron-donating amino group at C3. Arylamines are known to be extremely reactive towards electrophilic substitution. libretexts.org This makes the C4 position exceptionally nucleophilic and prone to substitution.

A variety of electrophiles can be introduced at the C4 position.

Halogenation : The reaction of N-protected 3-aryl-5-aminopyrazoles with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) proceeds efficiently to afford the corresponding 4-bromo and 4-iodo derivatives in excellent yields. beilstein-archives.org

Thiocyanation : Using potassium thiocyanate (B1210189) in the presence of a copper catalyst and oxygen as an oxidant, the C4 position of N-methyl-3-aminopyrazole can be functionalized to yield the 4-thiocyanato derivative. chim.it

Olefination : A rhodium-catalyzed Fujiwara-Moritani reaction between an N-pivalamide-protected 3-aminopyrazole (B16455) and ethyl acrylate (B77674) introduces an ethyl acrylate moiety at the C4 position with complete selectivity. chim.it

These reactions proceed via the typical mechanism for electrophilic aromatic substitution, involving the attack of the electron-rich C4 position on the electrophile to form a carbocation intermediate (sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Table 4: Electrophilic Aromatic Substitution on 3-Aminopyrazole Derivatives

| Substrate | Reagent(s) | Electrophile | Position | Product | Reference |

|---|---|---|---|---|---|

| N-Arylsulfonyl-3-aryl-5-aminopyrazole | NBS / NIS | Br⁺ / I⁺ | C4 | 4-Halogenated pyrazole | beilstein-archives.org |

| N-Methyl-3-aminopyrazole | KSCN, Cu catalyst, O₂ | SCN⁺ equivalent | C4 | 4-Thiocyanato-N-methyl-3-aminopyrazole | chim.it |

| N-Pivaloyl-N-methyl-3-aminopyrazole | Ethyl acrylate, Rh catalyst | Acrylate | C4 | 4-Vinyl-substituted pyrazole | chim.it |

Transformations of the Amino Moiety, Including Diazotization and Further Derivatization

The C3-amino group of 1-methyl-1H-pyrazol-3-amine is a versatile functional handle for a wide array of chemical transformations. Chief among these is diazotization, which converts the primary amine into a pyrazolediazonium salt. arkat-usa.org This reaction is typically performed by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. organic-chemistry.orglibretexts.org

The resulting diazonium salt is a valuable synthetic intermediate. organic-chemistry.org

Deaminative Transformations : The diazonium group can be replaced by various other functional groups. For example, it can be removed (deamination) or replaced by an aryl group via a Suzuki-Miyaura cross-coupling reaction. acs.org This allows for the installation of carbon-based substituents at the C3 position.

Intramolecular Cyclization : The diazonium intermediate can be trapped by other nucleophiles within the same molecule. In one instance, a diazonium salt formed from a substituted aminopyrazole was trapped by an imidazole (B134444) nitrogen to generate a novel tetracyclic triazene (B1217601) structure. acs.org In other cases, intramolecular azo coupling can occur, leading to the formation of fused systems like pyrazolo[3,4-c]cinnolines. researchgate.net

Besides diazotization, the amino group can undergo other reactions, such as protection followed by reductive amination to introduce further substituents on the nitrogen atom. acs.org

Table 5: Transformations of the Amino Group in Aminopyrazoles

| Starting Material | Reagent(s) | Intermediate | Transformation | Product Type | Reference |

|---|---|---|---|---|---|

| 5-Amino-pyrazole derivative | NaNO₂, acid | Diazonium Salt | Suzuki-Miyaura Coupling | 5-Aryl-pyrazole | acs.org |

| 5-Amino-pyrazole derivative | NaNO₂, acid | Diazonium Salt | Intramolecular Trapping | Tetracyclic Triazene | acs.org |

| 5-Amino-4-(dimethoxyphenyl)pyrazole | NaNO₂, AcOH | Diazonium Salt | Intramolecular Azo Coupling | Pyrazolo[3,4-c]cinnoline | researchgate.net |

Ring-Opening and Cyclization Reaction Pathways of Complex Pyrazole Structures

While the pyrazole ring is generally stable, ring-opening can be induced under harsh conditions like treatment with a strong base or ozonolysis. chemicalbook.com However, a more synthetically valuable aspect of aminopyrazole chemistry involves using the pyrazole as a scaffold to build more complex, fused heterocyclic systems. 5-Aminopyrazoles are exceptionally useful precursors for a plethora of fused pyrazoloazines due to the presence of multiple nucleophilic sites (the amino group, and the ring nitrogens). nih.gov

These cyclization reactions typically involve the reaction of the aminopyrazole with a bielectrophilic partner, leading to the construction of a new ring fused to the pyrazole core.

Formation of Pyrazolo[3,4-b]pyridines : Reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents is a classic method to construct the pyrazolo[3,4-b]pyridine skeleton. nih.govnih.gov The reaction proceeds through condensation and subsequent cyclization. If the dicarbonyl compound is unsymmetrical, a mixture of regioisomers can be formed. nih.gov

Formation of Pyrazolo[1,5-a]pyrimidines : When 5-aminopyrazoles react with β-enaminones or similar reagents, the cyclization can occur through the N1 nitrogen and the exocyclic amino group, leading to the formation of pyrazolo[1,5-a]pyrimidines. nih.gov

Formation of other Fused Systems : A wide variety of other fused systems can be accessed, including pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-b]pyrazines, and pyrazolo[5,1-c]-1,2,4-triazines, by choosing the appropriate bielectrophilic cyclization partner. nih.gov

Table 6: Cyclization Reactions of 5-Aminopyrazoles to Form Fused Heterocycles

| Aminopyrazole Derivative | Reagent (Bielectrophile) | Fused Ring System Formed | Reference |

|---|---|---|---|

| 5-Aminopyrazole | 1,3-Dicarbonyl Compound (e.g., acetylacetone) | Pyrazolo[3,4-b]pyridine | nih.govnih.gov |

| 5-Aminopyrazole | β-Enaminone / β-Ketoester | Pyrazolo[1,5-a]pyrimidine (B1248293) | nih.gov |

| 5-Aminopyrazole | Various (e.g., with cyanogen) | Pyrazolo[3,4-d]pyrimidine | nih.gov |

| 5-Aminopyrazole | α-Dicarbonyl compound | Pyrazolo[3,4-b]pyrazine | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Methyl 1h Pyrazol 3 Amine Derivatives

Correlation of Structural Modulations with Observed Biological Activities of Pyrazole (B372694) Amine Derivatives

The biological activity of 1-methyl-1H-pyrazol-3-amine derivatives is profoundly influenced by the nature and position of substituents on the pyrazole ring. Structure-activity relationship (SAR) studies have become crucial in elucidating how these modifications translate into specific pharmacological effects.

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a privileged scaffold in drug discovery due to its ability to engage in various biological interactions. nih.govresearchgate.net The amino group at the 3-position of 1-methyl-1H-pyrazol-3-amine is a key functional group that can be readily modified to generate a diverse library of compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Research has shown that the introduction of different substituents at various positions of the pyrazole ring can significantly impact the biological activity. For instance, the substitution on the phenyl ring of pyrazole derivatives has been shown to be a critical determinant of their activity. Studies on a series of pyrazole derivatives as cannabinoid receptor antagonists revealed that a para-substituted phenyl ring at the 5-position was a crucial structural requirement for potent activity. acs.org

Furthermore, the nature of the substituent at the N1 position of the pyrazole ring also plays a vital role. While the methyl group in 1-methyl-1H-pyrazol-3-amine provides a starting point, modifications at this position can lead to altered biological outcomes. For example, in a study of pyrazole-based inhibitors, the introduction of lipophilic moieties like a phenyl group at the N1 position resulted in a decrease in inhibitory activity against certain enzymes, highlighting the sensitivity of the biological target to the steric and electronic properties of this substituent. nih.gov

The following table summarizes the impact of structural modifications on the biological activities of some pyrazole amine derivatives:

| Derivative Class | Structural Modification | Observed Biological Activity | Reference |

| Pyrazole-based Cannabinoid Antagonists | Para-substituted phenyl at C5-position | Potent CB1 receptor antagonism | acs.org |

| Pyrazole-based Enzyme Inhibitors | N1-phenyl substitution | Decreased inhibitory activity | nih.gov |

| 4-Arylazo-3,5-diamino-1H-pyrazoles | ATP antagonists with selectivity for CDKs | nih.gov | |

| 5-Amino-1H-pyrazole-4-carbonitriles | Benzamide-based substitutions | Anti-influenza (H5N1) activity | researchgate.net |

Impact of Substituent Effects on Reactivity Profiles and Selectivity

The reactivity and selectivity of 1-methyl-1H-pyrazol-3-amine in chemical reactions are heavily influenced by the electronic and steric effects of its substituents. The pyrazole ring itself is an electron-rich aromatic system, making it susceptible to electrophilic substitution, which preferentially occurs at the C4 position. nih.govyoutube.com

The presence of the amino group at the C3 position and the methyl group at the N1 position significantly modulates this reactivity. The amino group is an activating group, meaning it donates electron density to the ring, making it more reactive towards electrophiles. libretexts.org Conversely, the inductive effect of the methyl group also contributes to the electron density of the ring.

Substituents on the pyrazole ring can direct the course of a reaction, a phenomenon known as regioselectivity. For example, in the synthesis of 3,5-disubstituted pyrazoles, the nature of the substituent can determine which of the two possible regioisomers is formed preferentially. nih.gov Electron-withdrawing groups, for instance, can make the adjacent carbon atom more electrophilic and thus influence the site of nucleophilic attack. youtube.com

Rational Design Principles for Enhanced Chemical Functionality and Targeted Interactions

The insights gained from SAR and structure-property relationship (SPR) studies form the foundation for the rational design of 1-methyl-1H-pyrazol-3-amine derivatives with enhanced chemical functionality and targeted biological interactions. The goal is to create molecules that bind to specific biological targets with high affinity and selectivity, thereby maximizing therapeutic efficacy while minimizing off-target effects.

A key principle in rational drug design is the concept of a "pharmacophore," which represents the essential three-dimensional arrangement of functional groups required for biological activity. By identifying the pharmacophore of a lead compound, medicinal chemists can design new molecules that retain these key features while optimizing other properties such as solubility, metabolic stability, and bioavailability.

For instance, if a hydrogen bond donor is crucial for binding to a target protein, the amino group of 1-methyl-1H-pyrazol-3-amine can be maintained or modified to enhance this interaction. Similarly, if a hydrophobic pocket exists in the target's binding site, lipophilic substituents can be introduced to improve binding affinity. nih.gov Molecular docking studies are often employed to visualize and predict how a designed molecule will interact with its target at the atomic level, guiding the design process. mdpi.com

The design of pyrazole-based inhibitors often involves creating molecules that can form specific interactions, such as hydrogen bonds and π-π stacking interactions, with amino acid residues in the active site of the target enzyme. nih.gov For example, the pyrazole ring itself can participate in π-π interactions with aromatic amino acid residues like tryptophan and phenylalanine. nih.gov

Comparative Analysis of 1-Methyl-1H-pyrazol-3-amine Analogues and Related Heterocycles

To further understand the unique properties of 1-methyl-1H-pyrazol-3-amine, it is beneficial to compare it with its analogues and other related heterocyclic compounds. Analogues can include isomers where the methyl group is at a different position (e.g., 2-methyl-2H-pyrazol-3-amine) or where the amino group is at a different position on the pyrazole ring.

The position of the methyl group on the pyrazole ring can significantly affect the molecule's properties. For example, the tautomeric equilibrium of pyrazoles, which involves the migration of a proton between the two nitrogen atoms, is influenced by the substitution pattern. nih.govmdpi.com This, in turn, can affect the molecule's ability to act as a hydrogen bond donor or acceptor, which is crucial for biological interactions. nih.gov

Comparing 1-methyl-1H-pyrazol-3-amine to other nitrogen-containing heterocycles like imidazole (B134444) or triazole can also provide valuable insights. While all are aromatic heterocycles, the number and arrangement of nitrogen atoms influence their electronic properties, basicity, and ability to form different types of non-covalent interactions. For instance, the pyrazole ring is considered a bioisostere of an aryl group, meaning it can often replace a phenyl ring in a drug molecule to improve properties like solubility and lipophilicity. nih.gov

The following table provides a comparative analysis of different pyrazole analogues and related heterocycles:

| Compound | Key Structural Feature | Impact on Properties and Activity | Reference |

| 1-Methyl-1H-pyrazol-3-amine | Methyl group at N1, amino group at C3 | Serves as a versatile building block for various bioactive compounds. | nih.gov |

| 2-Methyl-2H-pyrazol-3-ylamine | Isomer with methyl group at N2 | Different electronic distribution and potential for different biological interactions. | nih.gov |

| 3(5)-Aminopyrazole | Unsubstituted at N1, allowing for tautomerism | Versatile starting material for condensed heterocycles. | mdpi.com |

| Imidazole | Five-membered ring with two non-adjacent nitrogen atoms | Different basicity and hydrogen bonding capabilities compared to pyrazole. | nih.gov |

| Triazole | Five-membered ring with three nitrogen atoms | Increased nitrogen content can alter electronic properties and interaction potential. | researchgate.net |

Advanced Spectroscopic and Analytical Characterization Techniques in 1 Methyl 1h Pyrazol 3 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D-NMR: HSQC, HMBC, COSY, NOESY, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 1-methyl-1H-pyrazol-3-amine, providing a detailed atom-by-atom map of the molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments, along with DEPT, allows for the complete and unambiguous assignment of all proton and carbon signals.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons through chemical shifts and coupling patterns. The ¹³C NMR spectrum provides information on the various carbon environments within the molecule. oregonstate.edu For 1-methyl-1H-pyrazol-3-amine, the expected signals are for the methyl group, the two pyrazole (B372694) ring protons, and the amine protons. projectguru.in The carbon spectrum will show signals for the methyl carbon and the three distinct carbons of the pyrazole ring. oregonstate.eduscience-and-fun.de

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are crucial for differentiating between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. A DEPT-135 experiment, for instance, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. This helps in the definitive assignment of the carbon signals observed in the broadband-decoupled ¹³C NMR spectrum.

2D-NMR Spectroscopy for Connectivity and Spatial Relationships: Two-dimensional NMR techniques are indispensable for establishing the complete structural framework by revealing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduresearchgate.net For 1-methyl-1H-pyrazol-3-amine, a COSY spectrum would show a cross-peak between the two protons on the pyrazole ring (H-4 and H-5), confirming their vicinal relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the direct assignment of each proton to its corresponding carbon atom in the pyrazole ring and the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, which is vital for determining the stereochemistry and conformation of a molecule. For 1-methyl-1H-pyrazol-3-amine, NOESY can confirm the proximity of the N-methyl group protons to the H-5 proton of the pyrazole ring.

Table 1: Predicted NMR Data for 1-Methyl-1H-pyrazol-3-amine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| N-CH₃ | ~3.6 | ~35 | C-5 |

| H-4 | ~5.6 | ~95 | C-3, C-5 |

| H-5 | ~7.3 | ~130 | C-3, C-4, N-CH₃ |

| C-3 | - | ~155 | H-4, H-5, NH₂ |

| C-4 | - | ~95 | H-5 |

| C-5 | - | ~130 | H-4, N-CH₃ |

| NH₂ | Broad, ~4.0 | - | - |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of 1-methyl-1H-pyrazol-3-amine. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can unequivocally confirm the molecular formula, C₄H₇N₃. nih.gov The calculated exact mass for the protonated molecule [M+H]⁺ is 98.0718, and HRMS provides experimental data to verify this. nih.gov

In addition to molecular formula confirmation, mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), provides valuable information about the molecule's fragmentation pattern. nih.gov The fragmentation of pyrazole derivatives is influenced by the substituents on the ring. researchgate.net For 1-methyl-1H-pyrazol-3-amine, common fragmentation pathways would involve the loss of small neutral molecules or radicals. The α-cleavage, characteristic of amines, is also an expected fragmentation pathway. libretexts.org

Table 2: Key Mass Spectrometry Data for 1-Methyl-1H-pyrazol-3-amine

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₇N₃ | nih.govsigmaaldrich.com |

| Molecular Weight | 97.12 g/mol | nih.govsigmaaldrich.com |

| Exact Mass [M] | 97.063997 Da | nih.gov |

X-ray Diffraction (XRD) Analysis for Solid-State Molecular Conformation and Crystal Structure Determination

Analysis of the hydrochloride salt structure would reveal key details about the protonation site (likely the amine group or a ring nitrogen), the geometry of the pyrazole ring, and the intermolecular interactions, such as hydrogen bonding involving the chloride ion, the amine group, and pyrazole nitrogens. This information is crucial for understanding the molecule's physical properties and how it interacts with other molecules in a solid-state environment.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov For 1-methyl-1H-pyrazol-3-amine, the IR spectrum provides clear evidence for the presence of the primary amine (NH₂) and the pyrazole ring. nih.govwpmucdn.comlibretexts.org

The key vibrational modes include the N-H stretching of the primary amine, which typically appears as two bands, and the C-H stretching of the methyl group and the pyrazole ring. orgchemboulder.com The spectrum also displays characteristic absorptions for C=N and C-N stretching within the pyrazole ring, as well as N-H bending vibrations. orgchemboulder.com

Table 3: Characteristic IR Absorption Bands for 1-Methyl-1H-pyrazol-3-amine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Primary Amine (NH₂) | Asymmetric & Symmetric Stretch | 3500 - 3300 (two bands) | projectguru.in |

| Primary Amine (NH₂) | Bending (Scissoring) | 1650 - 1580 | orgchemboulder.com |

| Aromatic C-H | Stretching | 3100 - 3000 | |

| Aliphatic C-H (CH₃) | Stretching | 2960 - 2850 | |

| Pyrazole Ring | C=N Stretching | ~1600 |

Advanced Chromatographic Methods for Purity Assessment and Separation (HPLC, LC-MS, UPLC, GC)

Advanced chromatographic techniques are essential for assessing the purity of 1-methyl-1H-pyrazol-3-amine and for separating it from starting materials, byproducts, and other impurities. bldpharm.com These methods are widely used in quality control during synthesis and for analytical purposes.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Reversed-phase HPLC and UPLC are powerful techniques for separating pyrazole derivatives. sielc.comsielc.comresearchgate.net These methods typically use a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. sielc.comresearchgate.net The high resolution of UPLC, which uses smaller particle size columns, allows for faster and more efficient separations. sielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC or UPLC with a mass spectrometer provides a highly sensitive and selective analytical method. nih.gov LC-MS allows for the simultaneous separation and identification of components in a mixture based on their retention times and mass-to-charge ratios, making it ideal for impurity profiling. For MS-compatible applications, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used in the mobile phase. sielc.com

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like 1-methyl-1H-pyrazol-3-amine. Purity assessments of over 98.0% have been reported using GC. vwr.com When coupled with a mass spectrometer (GC-MS), it provides detailed information on the fragmentation patterns of the analyte and any co-eluting impurities. mdpi.com

Table 4: Chromatographic Methods for the Analysis of Pyrazole Derivatives

| Technique | Typical Column | Common Mobile/Carrier Phase | Application |

|---|---|---|---|

| HPLC/UPLC | C18 Reversed-Phase | Acetonitrile/Water with acid (e.g., phosphoric, formic) | Purity assessment, separation of isomers and impurities |

| LC-MS | C18 Reversed-Phase | Acetonitrile/Water with volatile buffer (e.g., formic acid) | Impurity profiling, quantitative analysis |

Computational Chemistry and Theoretical Modeling of 1 Methyl 1h Pyrazol 3 Amine Systems

Density Functional Theory (DFT) Investigations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. rsc.org By calculating the electron density, DFT can accurately predict molecular geometries, electronic structures, and other properties. rsc.orgnih.gov For 1-methyl-1H-pyrazol-3-amine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and compute key electronic and spectroscopic parameters. researchgate.netosti.gov

Detailed DFT studies on substituted pyrazoles reveal insights into their structural stability and reactivity. researchgate.net The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. scielo.br The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. scielo.br A smaller energy gap suggests higher reactivity. scielo.br

Computational studies on analogous pyrazole (B372694) derivatives have calculated these electronic descriptors to understand their reactivity and stability. scielo.br For instance, analysis of various pyrazole derivatives has shown how different substituents influence the HOMO-LUMO gap. researchgate.netscielo.br Furthermore, DFT is used to predict spectroscopic properties, such as vibrational frequencies (FT-IR, Raman) and NMR chemical shifts, which can be compared with experimental data to validate the computational model. scielo.brresearchgate.net The molecular electrostatic potential (MEP) map can also be generated to identify sites susceptible to electrophilic and nucleophilic attack. chemrxiv.org

Table 1: Representative DFT-Calculated Electronic Properties of a Substituted Pyrazole Derivative (Note: Data is illustrative for a piperine-pyrazole derivative and demonstrates typical parameters obtained via DFT calculations.)

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -5.87 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.89 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 3.98 | LUMO-HOMO Energy Difference |

| Ionization Potential (I) | 5.87 | -EHOMO |

| Electron Affinity (A) | 1.89 | -ELUMO |

| Global Hardness (η) | 1.99 | (I-A)/2 |

| Global Softness (S) | 0.25 | 1/(2η) |

| Electronegativity (χ) | 3.88 | (I+A)/2 |

Data sourced from a DFT study on piperine (B192125) derivatives for illustrative purposes. scielo.br

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand how small molecules like 1-methyl-1H-pyrazol-3-amine might interact with a biological target, typically a protein receptor. researchgate.netnih.gov The pyrazole scaffold is a common feature in many kinase inhibitors, making proteins like tyrosine kinases, cyclin-dependent kinases (CDKs), and Aurora kinases plausible targets for docking studies. nih.govresearchgate.net

Docking simulations, often performed with software like AutoDock, place the ligand (1-methyl-1H-pyrazol-3-amine) into the binding site of a protein and score the different poses based on binding energy. nih.govresearchgate.net A lower binding energy generally indicates a more stable and favorable interaction. nih.gov These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and amino acid residues in the protein's active site. nih.govnih.gov

For example, docking studies on various pyrazole derivatives against targets like VEGFR-2 (PDB ID: 2QU5) and CDK2 (PDB ID: 2VTO) have shown that the pyrazole core can form crucial hydrogen bonds with backbone residues, while substituents can form additional interactions, contributing to binding affinity and selectivity. nih.govresearchgate.net The amine group and nitrogen atoms of the 1-methyl-1H-pyrazol-3-amine ring are potential hydrogen bond donors and acceptors, respectively, which could be critical for anchoring the molecule within a kinase active site. nih.gov

Table 2: Example Docking Results for Pyrazole Derivatives Against Protein Kinase Targets (Note: The data illustrates typical outputs from docking studies on various pyrazole derivatives, not specifically 1-methyl-1H-pyrazol-3-amine.)

| Ligand (Pyrazole Derivative) | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Derivative 1b | VEGFR-2 (2QU5) | -10.09 | Cys919, Asp1046 |

| Derivative 1d | Aurora A (2W1G) | -8.57 | Ala213, Leu263 |

| Derivative 2b | CDK2 (2VTO) | -10.35 | Leu83, Asp86 |

Data adapted from a molecular docking study on pyrazole derivatives. nih.govresearchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Topomer CoMFA Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govijsdr.org For a series of analogs based on the 1-methyl-1H-pyrazol-3-amine scaffold, QSAR can be used to develop predictive models for activities like enzyme inhibition or anti-proliferative effects. nih.govnih.gov

In 2D-QSAR, various molecular descriptors (e.g., electronic, topological, constitutional) are calculated for each compound and correlated with their biological activity using methods like Multiple Linear Regression (MLR). nih.govacs.org This results in an equation that can predict the activity of new, unsynthesized compounds. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), go a step further by considering the 3D arrangement of steric and electrostatic fields around the molecules. ijsdr.org Topomer CoMFA is a variation that combines the strengths of 2D and 3D approaches. It fragments molecules into smaller units and generates 3D models for each fragment, creating a predictive model that is less sensitive to the initial alignment of the molecules. nih.gov This method can be highly predictive for make-and-test applications in drug discovery. nih.gov Such models generate contour maps that visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, providing clear guidance for chemical modifications to improve potency. ijsdr.org

Table 3: Example of a 2D-QSAR Model for Pyrazole Derivatives as EGFR Inhibitors (Note: This table presents a sample model from a study on 1H-pyrazole-1-carbothioamide derivatives to illustrate the format and components of a QSAR equation.)

| Model Equation and Statistical Parameters | |

|---|---|

| Model Equation | pIC50 = 0.53 * (ATSC2p) - 0.12 * (SpMin5_Bhm) + 4.67 |

| R² (Correlation Coefficient) | 0.81 |

| Q² (Cross-validated R²) | 0.72 |

| F-statistic | 48.9 |

| Descriptors | ATSC2p (Centered Broto-Moreau autocorrelation of lag 2 / weighted by atomic polarizabilities), SpMin5_Bhm (Smallest absolute eigenvalue of Burden-modified matrix - n 5 / weighted by atomic masses) |

Data adapted from a 2D-QSAR study on pyrazole derivatives. nih.gov

Conformational Analysis and Molecular Dynamics Simulations for Dynamic Behavior

While docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the trajectory of atoms and molecules over time, revealing the flexibility of the ligand and protein and the stability of their complex. nih.govresearchgate.net

For 1-methyl-1H-pyrazol-3-amine, conformational analysis can identify low-energy conformations of the molecule in solution or within a binding site. mdpi.com Following docking, an MD simulation can be run on the protein-ligand complex to assess its stability. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand are monitored. A stable RMSD over the simulation time (e.g., 100 nanoseconds) suggests the complex is in a stable equilibrium. nih.gov

Furthermore, the Root Mean Square Fluctuation (RMSF) of individual residues can highlight which parts of the protein are flexible and which are stabilized by ligand binding. researchgate.net MD simulations also allow for the calculation of binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), which can provide a more accurate estimation of binding affinity than docking scores alone. nih.gov These simulations confirm whether key interactions observed in docking, such as hydrogen bonds, are maintained over time. nih.gov

Table 4: Representative Parameters and Findings from an MD Simulation of a Pyrazole-Kinase Complex (Note: Data is illustrative, based on a simulation of a pyrazole derivative with RET kinase.)

| Parameter | Value/Observation |

|---|---|

| Simulation Time | 100 ns |

| Software | Gromacs |

| Protein RMSD | Stabilized after 20 ns, overall fluctuation < 2 Å |

| Ligand RMSD | Stabilized at 10 ns, with minimal deviations (< 0.1 nm) |

| Key Finding | The ligand-protein complex remained stable throughout the simulation, validating the docking pose and key interactions. |

Data adapted from an MD simulation study on a pyrazole derivative. nih.gov

Prediction of Reaction Pathways, Transition States, and Mechanistic Elucidation through Computational Approaches

Computational chemistry is instrumental in elucidating reaction mechanisms, predicting the feasibility of synthetic routes, and identifying potential byproducts. arxiv.org For a molecule like 1-methyl-1H-pyrazol-3-amine, computational approaches can be used to study its synthesis and subsequent reactions.

Methods like DFT can be used to map the potential energy surface of a reaction. arxiv.org This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov The calculated energy barriers (activation energies) associated with these transition states determine the kinetics of the reaction, indicating which pathways are most likely to occur under given conditions. nih.gov

For instance, the synthesis of substituted pyrazoles often involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or a related precursor. nih.govacs.orgorganic-chemistry.org Computational studies can model these cyclization reactions, clarifying the regioselectivity (e.g., why the N-methyl group is at position 1) and the step-by-step mechanism. nih.gov Similarly, the reactivity of the amine group on the pyrazole ring in reactions such as acylation or arylation can be investigated, predicting the most reactive sites and the energetics of the transformation. researchgate.net These theoretical predictions provide a molecular-level understanding that complements and guides experimental synthetic chemistry. nih.govmdpi.com

Applications in Advanced Organic Synthesis and Materials Science Research

1-Methyl-1H-pyrazol-3-amine as a Key Building Block for Complex Organic Molecules

1-Methyl-1H-pyrazol-3-amine serves as a fundamental building block in the synthesis of more complex organic and heterocyclic molecules. Its utility stems from the reactive amino group and the stable pyrazole (B372694) core, which can be further functionalized. Researchers utilize this compound as a starting material for constructing a wide array of derivatives with applications in medicinal chemistry and materials science. mdpi.com

The transformation of 1-methyl-1H-pyrazol-3-amine into various intermediates is a key strategy in multi-step synthesis. For instance, it can be converted into iodinated pyrazoles, such as 4-iodo-1-methyl-1H-pyrazol-3-amine, which then become substrates for C-C bond formation reactions like the Suzuki-Miyaura cross-coupling. acs.org This approach allows for the introduction of significant molecular complexity, enabling the creation of highly substituted pyrazole scaffolds. acs.org The versatility of aminopyrazoles, including N-methylated derivatives, makes them indispensable starting points for generating diverse molecular architectures. scirp.org

Table 1: Selected Reactions Using 1-Methyl-1H-pyrazol-3-amine Derivatives

| Starting Material Derivative | Reaction Type | Reagents | Product Type | Research Focus | Reference |

| 4-Iodo-1-methyl-pyrazol-3-amine | Suzuki-Miyaura Cross-Coupling | 4-Methoxyboronic acid, Pd(PPh₃)₄, Cs₂CO₃ | Arylated Pyrazole | Introduction of aryl groups to the pyrazole core | acs.org |

| 1-Methyl-1H-pyrazol-3-amine | Amide Coupling | Carboxylic Acids | Benzamide Intermediates | Synthesis of potential therapeutic agents | |

| 5-Amino-3-methyl-1H-pyrazole | Knoevenagel Condensation | Aldehydes/Ketones | Spiro-heterocyclic compounds | Creation of complex spiro systems | scirp.org |

Synthesis of Polyheterocyclic Compounds and Fused Ring Systems

The structure of 1-methyl-1H-pyrazol-3-amine is conducive to the construction of polyheterocyclic and fused-ring systems. The amino group provides a reactive site for annulation reactions, where additional rings are built onto the pyrazole core. This strategy is crucial for accessing novel heterocyclic frameworks with potential biological or material properties. scirp.org

Research has demonstrated the successful use of substituted aminopyrazoles in synthesizing tetracyclic compounds. acs.org These complex structures are built through sequential reactions that exploit the reactivity of different positions on the pyrazole ring. Furthermore, aminopyrazoles are key precursors for a variety of fused systems, including:

Imidazo[1,2-b]pyrazoles : Formed through reactions like the acylation of the amino group with chloroacetyl chloride, followed by cyclization. scirp.org

Pyrazolo[3,4-d]pyrimidines : Synthesized from ureidopyrazole intermediates, which are derived from aminopyrazoles. core.ac.uk

Pyrazolo[3,4-d] Current time information in Bangalore, IN.chemicalbook.comtriazines : These can be prepared from 5-aminopyrazole derivatives, highlighting the role of the amino group in forming adjacent nitrogen-containing rings. scirp.org

The ability to regioselectively derivatize and then cyclize aminopyrazole building blocks provides a powerful and expedited route to complex, multi-ring molecules. acs.org

Development of Precursors for Novel Functional Materials

1-Methyl-1H-pyrazol-3-amine and its derivatives are utilized in materials science research as precursors for advanced functional materials. The incorporation of the pyrazole moiety into larger molecular or polymeric structures can impart specific electronic, optical, or thermal properties. mdpi.com Nitrated pyrazoles, for example, are known for their high thermal stability and are used as energetic materials and intermediates for other high-performance materials. nih.gov

Role in the Creation of Nitrogen-Rich Heterocycles

As a nitrogen-containing heterocycle itself, 1-methyl-1H-pyrazol-3-amine is an excellent starting point for synthesizing even more nitrogen-rich compounds. acs.org These molecules are of great interest in the field of energetic materials, where a high nitrogen content often correlates with high energy density and the production of environmentally benign N₂ gas upon decomposition. nih.gov

The synthesis of compounds like pyrazolo[3,4-d] Current time information in Bangalore, IN.chemicalbook.comtriazines from aminopyrazole precursors is a clear example of this application. scirp.org Furthermore, the introduction of nitro groups onto the pyrazole ring, creating compounds like 1-methyl-3-nitro-1H-pyrazole, significantly increases the nitrogen and oxygen content. nih.gov These nitropyrazoles serve as intermediates for a new generation of energetic materials and their salts. nih.gov The strategic functionalization of the aminopyrazole scaffold allows for the systematic construction of molecules with a high percentage of nitrogen, tailored for specific high-energy applications. acs.org

Table 2: Nitrogen Content in Pyrazole Derivatives

| Compound | Molecular Formula | Nitrogen Content (%) | Application Area | Reference |

| 1-Methyl-1H-pyrazol-3-amine | C₄H₇N₃ | 43.26% | Synthesis Intermediate | sigmaaldrich.com |

| 1-Methyl-3-nitropyrazole (3-MNP) | C₄H₅N₃O₂ | 26.77% | Energetic Material Intermediate | nih.gov |

| 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine | C₈H₁₁N₅ | 39.52% | Synthesis Intermediate | nih.gov |

Applications in Dye and Pigment Synthesis Research

The pyrazole scaffold is a well-established component in the design of dyes and pigments. chemicalbook.comfishersci.at Pyrazolone (B3327878) derivatives, which can be synthesized from pyrazole precursors, are particularly important in the production of azo dyes. researchgate.netresearchgate.net These dyes are known for their applications as colorants for various materials, including leather, and as chromogenic reagents. researchgate.netresearchgate.net

The general synthetic route involves the diazotization of an aromatic amine and subsequent coupling with a pyrazolone derivative. researchgate.netnih.gov While direct use of 1-methyl-1H-pyrazol-3-amine in this specific coupling reaction is less common than its pyrazolone analogue, its role as a precursor to such coupling partners is significant. The amino group on the pyrazole ring can be diazotized itself and coupled with other active methylene (B1212753) compounds to form new pyrazole azo dyes. nih.gov This versatility makes the aminopyrazole core a valuable structural motif in the ongoing research and development of novel chromophores for paints, colorants, and functional dyes. nih.gov

Biological and Medicinal Chemistry Research Endeavors

Investigation of Antimicrobial Activities of 1-Methyl-1H-pyrazol-3-amine Derivatives (e.g., Antifungal, Antibacterial)

Derivatives of 1-methyl-1H-pyrazol-3-amine have demonstrated notable antimicrobial properties, positioning them as candidates for the development of new antibiotics and antifungals. The functionalization of the pyrazole (B372694) nucleus, including the introduction of an amino group, has yielded compounds with significant pharmacological activity. mdpi.com

Antifungal Activity:

Research has shown that various pyrazole derivatives exhibit potent antifungal activity against a range of phytopathogenic fungi. mdpi.commdpi.com For instance, novel pyrazole carboxamides and isoxazolol pyrazole carboxylates have been synthesized and evaluated for their in vitro antifungal activity against fungi like A. porri, M. coronaria, C. petroselini, and R. solani. nih.gov One isoxazolol pyrazole carboxylate derivative, in particular, displayed strong activity against R. solani, with an EC50 value of 0.37 μg/mL, which was more effective than the commercial fungicide carbendazol. nih.gov

In another study, fluorinated pyrazole aldehydes showed low-to-moderate antifungal activity against Macrophomina phaseolina and Fusarium oxysporum f. sp. lycopersici. mdpi.com Furthermore, certain pyrazole derivatives containing a tetrazole ring, bis-carboxylic acid, or bis-amide groups have demonstrated potent activity against the fungal strain C. albicans, with minimum inhibitory concentration (MIC) values lower than the standard drug fluconazole. tandfonline.com Specifically, pyrazole derivatives with tetrazole, 1,3,4-oxadiazole, carboxylic acid, amide, bis-carbomethoxy, and bis-amide groups have shown excellent antifungal activity against A. fumigatus. tandfonline.com

Antibacterial Activity:

The pyrazole nucleus is a key component in many compounds with antibacterial properties. nih.gov Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. mdpi.com For example, aminoguanidine-derived 1,3-diphenyl pyrazoles have exhibited potent antimicrobial activity against several bacterial strains, with MIC values ranging from 1–8 μg/ml, comparable to approved drugs like moxifloxacin. nih.gov

Furthermore, novel pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have demonstrated excellent antibacterial activities, with MIC values ranging from 0.125 to 0.50 µg/mL against Gram-positive isolates and 0.062 to 0.50 µg/mL against Gram-negative isolates. mdpi.com Some of these compounds also showed strong antibiofilm and anti-quorum-sensing activities. mdpi.com Trifluoromethyl phenyl-substituted pyrazole derivatives have been identified as potent antibacterial agents with selective activity against Gram-positive bacteria, effectively inhibiting and eradicating biofilms of S. aureus and Enterococcus faecalis. nih.gov

A summary of notable antimicrobial activities of pyrazole derivatives is presented below:

| Compound Class | Target Organism | Activity | Reference |

| Isoxazolol pyrazole carboxylate | R. solani | EC50 = 0.37 μg/mL | nih.gov |

| Pyrazole-tetrazole derivatives | C. albicans | MIC < 16 µg/mL (Fluconazole) | tandfonline.com |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Various bacteria | MIC = 1–8 μg/ml | nih.gov |

| Pyrazolo[1,5-a]pyrimidine derivatives | Gram-positive & Gram-negative bacteria | MIC = 0.062–0.50 µg/mL | mdpi.com |

| Trifluoromethyl phenyl-substituted pyrazoles | S. aureus, E. faecalis | Biofilm inhibition | nih.gov |

Research into Anticancer Properties and Potential Molecular Targets

The pyrazole scaffold is a cornerstone in the development of anticancer agents, with numerous derivatives synthesized and evaluated for their potential against various cancer cell lines. nih.govtandfonline.com These compounds have been shown to interact with multiple molecular targets involved in cancer progression, including tubulin, epidermal growth factor receptor (EGFR), cyclin-dependent kinases (CDKs), and DNA. nih.gov

Derivatives of 1-methyl-1H-pyrazol-3-amine have been investigated for their ability to inhibit cancer cell proliferation. For instance, a series of polysubstituted pyrazole derivatives demonstrated significant antitumor activity against HepG2 hepatocellular carcinoma cells, with one compound exhibiting a lower IC50 value than the standard drug cisplatin. nih.gov This particular compound also showed a high affinity for DNA binding. nih.gov

The versatility of the pyrazole ring allows for structural modifications that can enhance anticancer efficacy and selectivity. nih.gov Several pyrazole-containing drugs, such as Crizotinib and Pirtobrutinib, have been approved for clinical use in cancer treatment. mdpi.commdpi.com

Some of the key molecular targets of pyrazole-based anticancer agents include:

Kinases: Pyrazole derivatives have been developed as inhibitors of various kinases, including EGFR, VEGFR-2, CDKs, and Bruton's tyrosine kinase (BTK). mdpi.comnih.gov

Tubulin: Certain pyrazole hybrids have been identified as potent tubulin polymerization inhibitors, leading to apoptosis in cancer cells. nih.gov

DNA: Some pyrazole derivatives have been shown to bind to the minor groove of DNA, interfering with DNA replication and transcription. nih.gov

Carbonic Anhydrase: Selective inhibition of human carbonic anhydrase (hCA) isoforms IX and XII by pyrazole derivatives has shown significant antitumour effects. mdpi.com

The table below summarizes the anticancer activity of selected pyrazole derivatives and their molecular targets.

| Derivative Type | Cancer Cell Line | Activity (IC50) | Molecular Target | Reference |

| Polysubstituted pyrazole | HepG2 | 2 µM | DNA | nih.gov |

| Pyrazole carbaldehyde | MCF7 (Breast) | 0.25 μM | PI3 Kinase | nih.gov |

| Benzimidazole-linked pyrazolo[1,5-a]pyrimidines | MCF7, A549, HeLa, SiHa | Micro- to nano-molar range | Not specified | nih.gov |

| Pyrazole benzothiazole (B30560) hybrids | HT29, PC3, A549, U87MG | 3.17 to 6.77 µM | VEGFR-2 | nih.gov |

| Morpholine-benzimidazole-pyrazole hybrids | MCF7, PC3, A549 | 0.042, 0.61, 0.76 µM | Tubulin | nih.gov |

Exploration as Pharmaceutical Intermediates for Drug Discovery and Development

The 1-methyl-1H-pyrazol-3-amine core structure serves as a crucial building block in the synthesis of more complex heterocyclic compounds with therapeutic potential. Its versatility makes it a valuable intermediate in drug discovery and development, particularly in the creation of kinase inhibitors and other targeted therapies. mdpi.comnih.gov The pyrazole scaffold's metabolic stability is a significant factor in its increasing presence in newly approved drugs. nih.gov

The synthesis of functionalized pyrazole derivatives is a key area of research, with various methods being developed to create diverse molecular libraries for screening. tandfonline.com These libraries provide a rich source of compounds for identifying new drug leads. The adaptability of the pyrazole ring allows for the introduction of various substituents, which can fine-tune the pharmacological properties of the resulting molecules. nih.gov

The pyrazole nucleus is a fundamental component of several FDA-approved drugs, highlighting its importance in medicinal chemistry. nih.govrsc.org Its role as a privileged scaffold ensures its continued use in the design of novel therapeutic agents. mdpi.com

Studies on Enzyme Inhibition and Receptor Modulation by Pyrazole Amine Scaffolds

The pyrazole amine scaffold is a key feature in a wide array of compounds designed to inhibit enzymes and modulate receptors, demonstrating its significance in medicinal chemistry. mdpi.com Pyrazole-containing molecules have shown selective inhibitory activity against various enzymes and have been explored for their interaction with different receptor systems. mdpi.com

Enzyme Inhibition:

Pyrazole derivatives have been extensively studied as inhibitors of various enzymes. nih.gov For instance, a series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were found to be potent and reversible inhibitors of monoamine oxidases (MAOs), with one compound exhibiting a Ki of approximately 10⁻⁸M. nih.gov

Furthermore, pyrazole-based compounds have been investigated as inhibitors of other enzymes such as:

Carbonic Anhydrases: Certain pyrazole derivatives have shown selective inhibition of human carbonic anhydrase (hCA) isoforms, which are implicated in cancer. mdpi.com

N-Succinyl-l,l-2,6-diaminopimelic Acid Desuccinylase (DapE): Pyrazole thioether scaffolds have been used to create inhibitors of this bacterial enzyme, with potential as antibiotics. nih.gov

Urease: Some pyrazole tripods have been identified as selective inhibitors of urease. researchgate.net

Receptor Modulation:

The pyrazole scaffold has also been utilized to develop ligands that modulate the activity of various receptors. A notable example is the development of tricyclic pyrazole-based compounds that exhibit high affinity and selectivity for cannabinoid CB1 or CB2 receptors. nih.gov These compounds have shown potential in treating conditions like neuropathic pain and obesity. nih.gov The structural rigidity of these tricyclic derivatives is believed to contribute to their high affinity and selectivity. nih.gov

Design and Synthesis of Kinase Inhibitors (e.g., Epidermal Growth Factor Receptor (EGFR) Inhibitors) Utilizing Pyrazole Moieties

The pyrazole moiety is a well-established and crucial scaffold in the design and synthesis of kinase inhibitors, which are a major class of anticancer drugs. mdpi.commdpi.com The pyrazole ring's ability to form key interactions within the ATP-binding site of kinases makes it a "privileged scaffold" for this purpose. mdpi.com Numerous pyrazole-based kinase inhibitors have been developed, with some, like Crizotinib, Erdafitinib, and Ruxolitinib, receiving FDA approval. mdpi.com

EGFR Inhibitors:

Derivatives of pyrazole have been specifically designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov Research has focused on creating pyrazole compounds that can effectively inhibit both wild-type EGFR and its mutated forms, such as EGFRT790M, which is associated with drug resistance. nih.gov The pyrazole core can be modified with various substituents to enhance its binding affinity and selectivity for EGFR. nih.gov

Other Kinase Inhibitors: